molecular formula C27H20BrN3O5 B12033566 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769152-46-7

4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12033566
CAS No.: 769152-46-7
M. Wt: 546.4 g/mol
InChI Key: KFDFWXNKYOGWCI-MUFRIFMGSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate are not explicitly detailed in the available literature. it is typically synthesized through multi-step organic reactions involving the coupling of various intermediates.

Chemical Reactions Analysis

4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

Properties

CAS No.

769152-46-7

Molecular Formula

C27H20BrN3O5

Molecular Weight

546.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H20BrN3O5/c1-35-21-12-9-18(10-13-21)27(34)36-24-14-11-20(28)15-19(24)16-29-31-26(33)25(32)30-23-8-4-6-17-5-2-3-7-22(17)23/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

KFDFWXNKYOGWCI-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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